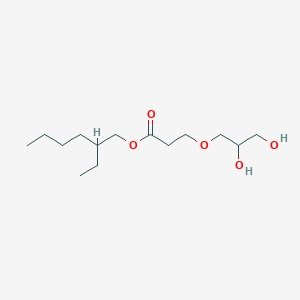
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is a chemical compound with the molecular formula C14H28O5 and a molecular weight of 276.37 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a 2,3-dihydroxypropoxy group and a 2-ethylhexyl ester group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester typically involves the esterification of propanoic acid with 3-(2,3-dihydroxypropoxy)-2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of different esters or amides.
Scientific Research Applications
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,3-dihydroxypropoxy moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release propanoic acid and 3-(2,3-dihydroxypropoxy)-2-ethylhexanol, which may have their own biological activities .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester: Similar in structure but with a different substitution pattern on the propanoic acid backbone.
Propanoic acid, 2-ethyl-, 3-hydroxypropyl ester: Another ester of propanoic acid with different substituents.
Uniqueness
Propanoic acid, 3-(2,3-dihydroxypropoxy)-, 2-ethylhexyl ester is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
847493-58-7 |
|---|---|
Molecular Formula |
C14H28O5 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-ethylhexyl 3-(2,3-dihydroxypropoxy)propanoate |
InChI |
InChI=1S/C14H28O5/c1-3-5-6-12(4-2)10-19-14(17)7-8-18-11-13(16)9-15/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
RSZAHMZQPCRBBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCOCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















